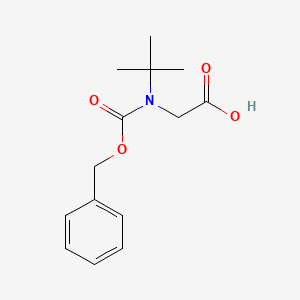
n-((Benzyloxy)carbonyl)-n-(tert-butyl)glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-((Benzyloxy)carbonyl)-n-(tert-butyl)glycine: is a synthetic organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group and a tert-butyl group attached to the glycine backbone. This compound is often used in peptide synthesis and as an intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of n-((Benzyloxy)carbonyl)-n-(tert-butyl)glycine typically involves the protection of the amino group of glycine with a benzyloxycarbonyl group and the introduction of a tert-butyl group. One common method includes:
Protection of Glycine: Glycine is reacted with benzyl chloroformate in the presence of a base such as sodium hydroxide to form the benzyloxycarbonyl-protected glycine.
Introduction of tert-Butyl Group: The protected glycine is then reacted with tert-butyl bromide in the presence of a base like potassium carbonate to introduce the tert-butyl group.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group.
Reduction: Reduction reactions can target the benzyloxycarbonyl group, converting it back to the free amine.
Substitution: The tert-butyl group can be substituted under certain conditions, such as in the presence of strong acids.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Strong acids like hydrochloric acid or sulfuric acid.
Major Products:
Oxidation: Products may include benzoic acid derivatives.
Reduction: The major product would be the free amine form of glycine.
Substitution: Products would depend on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of peptides and other complex organic molecules.
- Acts as a protecting group in organic synthesis to prevent unwanted reactions at the amino group.
Biology and Medicine:
- Potential use in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
- May be used in the study of enzyme mechanisms and protein interactions.
Industry:
- Utilized in the production of fine chemicals and specialty materials.
- May be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism by which n-((Benzyloxy)carbonyl)-n-(tert-butyl)glycine exerts its effects would depend on its specific application. In peptide synthesis, it acts as a protecting group to prevent reactions at the amino group. The benzyloxycarbonyl group can be selectively removed under mild conditions, allowing for the stepwise synthesis of peptides.
Comparación Con Compuestos Similares
n-((Benzyloxy)carbonyl)-glycine: Lacks the tert-butyl group, making it less sterically hindered.
n-(tert-butoxycarbonyl)-n-(tert-butyl)glycine: Uses a different protecting group (Boc) which can be removed under different conditions.
Uniqueness:
- The combination of the benzyloxycarbonyl and tert-butyl groups provides unique steric and electronic properties, making it particularly useful in specific synthetic applications.
Propiedades
Fórmula molecular |
C14H19NO4 |
|---|---|
Peso molecular |
265.30 g/mol |
Nombre IUPAC |
2-[tert-butyl(phenylmethoxycarbonyl)amino]acetic acid |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)15(9-12(16)17)13(18)19-10-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,16,17) |
Clave InChI |
RSTKENHVRWCPQL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N(CC(=O)O)C(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


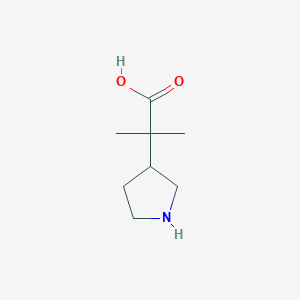
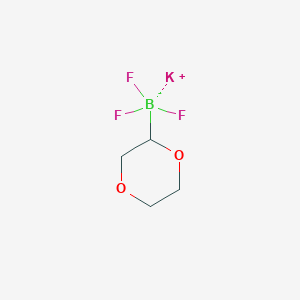
![Tert-butyl 4-hydroxy-4-[3-(trifluoromethoxy)phenyl]piperidine-1-carboxylate](/img/structure/B13502811.png)
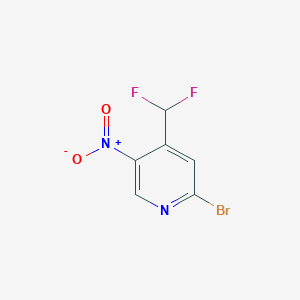
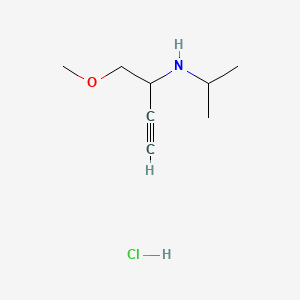


![1,1-Dimethylethyl N-(3-bromoimidazo[1,2-A]pyridin-6-YL)carbamate](/img/structure/B13502846.png)
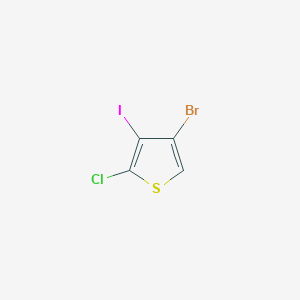
amine](/img/structure/B13502850.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(3,5-dimethoxyphenyl)propanoic acid](/img/structure/B13502865.png)
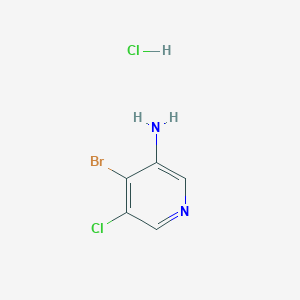
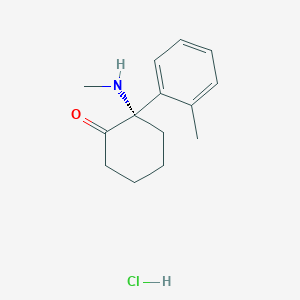
![(1S,6S)-7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane](/img/structure/B13502872.png)
